

A Spectroscopic Comparison of N-Tri-boc Tobramycin and Tobramycin

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Compound of Interest		
Compound Name:	N-Tri-boc Tobramycin	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of tobramycin and its N-Tri-boc-protected derivative, **N-Tri-boc Tobramycin**. The inclusion of experimental data and detailed protocols aims to support researchers in the identification, characterization, and quality control of these compounds.

Introduction

Tobramycin is a potent aminoglycoside antibiotic used to treat various bacterial infections. Its structure contains multiple amino groups that are crucial for its biological activity. Chemical modification of these amino groups, for instance, by introducing tert-butyloxycarbonyl (Boc) protecting groups to create **N-Tri-boc Tobramycin**, is a common strategy in the development of new derivatives or as an intermediate in synthetic pathways. This guide focuses on the spectroscopic differences between the parent drug and its protected form, providing a basis for their differentiation and characterization.

Data Presentation

The following tables summarize the key spectroscopic data for tobramycin and **N-Tri-boc Tobramycin**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



The ¹H NMR spectra of tobramycin and **N-Tri-boc Tobramycin** show significant differences, primarily due to the introduction of the bulky, electron-withdrawing Boc groups. These groups cause a downfield shift in the signals of adjacent protons and introduce new signals corresponding to the tert-butyl protons.

Compound	Key ¹H Chemical Shifts (δ, ppm)	Solvent
Tobramycin	Complex multiplets from ~2.5 to 4.5 ppm (sugar protons), Anomeric protons ~5.0-5.5 ppm[1][2][3][4][5]	D₂O
N-Tri-boc Tobramycin	Broad signals for NH-Boc protons, Characteristic singlet around 1.4 ppm (tert-butyl protons), Downfield shift of sugar protons adjacent to N-Boc groups[6]	CDCl₃ or other organic solvents

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra further highlight the structural changes upon N-protection. The introduction of the Boc groups results in the appearance of new carbonyl and quaternary carbon signals and shifts in the resonances of the sugar backbone carbons.



Compound	Key ¹³ C Chemical Shifts (δ, ppm)	Solvent
Tobramycin	Sugar carbons ~50-100 ppm, Anomeric carbons ~95-105 ppm[1][7]	D ₂ O
N-Tri-boc Tobramycin	Carbonyl carbons (C=O) of Boc groups ~155 ppm, Quaternary carbons (C(CH ₃) ₃) of Boc groups ~80 ppm, Methyl carbons (CH ₃) of Boc groups ~28 ppm[6][8]	CDCl₃ or other organic solvents

Mass Spectrometry (MS)

Mass spectrometry provides clear evidence of the successful addition of the three Boc groups to the tobramycin molecule, with a corresponding increase in the molecular weight.

Compound	Molecular Weight (g/mol)	Key Mass Fragments (m/z)	Ionization Technique
Tobramycin	467.52	468 [M+H]+, 324, 205, 163[9][10][11][12]	ESI
N-Tri-boc Tobramycin	767.92	768 [M+H]+, fragments corresponding to loss of Boc groups and sugar moieties	ESI

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra allow for the identification of key functional groups. The spectrum of **N-Tri- boc Tobramycin** is distinguished by the characteristic absorptions of the carbamate functional group.



Compound	Key FT-IR Absorptions (cm ⁻¹)
Tobramycin	Broad O-H and N-H stretching (\sim 3300-3500 cm $^{-1}$), C-H stretching (\sim 2900 cm $^{-1}$), N-H bending (\sim 1600 cm $^{-1}$), C-O stretching (\sim 1050 cm $^{-1}$)[13][14][15][16]
N-Tri-boc Tobramycin	N-H stretching of carbamate (~3300-3400 cm ⁻¹), C-H stretching (~2980 cm ⁻¹), Strong C=O stretching of carbamate (~1700 cm ⁻¹), C-N stretching (~1160 cm ⁻¹)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR:
 - Sample Preparation: Dissolve 5-10 mg of the analyte (tobramycin or N-Tri-boc Tobramycin) in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O for tobramycin, CDCl₃ for N-Tri-boc Tobramycin).
 - Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
 - Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
 - Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:



- Sample Preparation: Prepare a dilute solution of the analyte (10-100 μg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an ESI source.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.
 Acquire mass spectra in the positive ion mode over an appropriate m/z range.
- Data Analysis: Identify the molecular ion peak ([M+H]+) and major fragment ions.

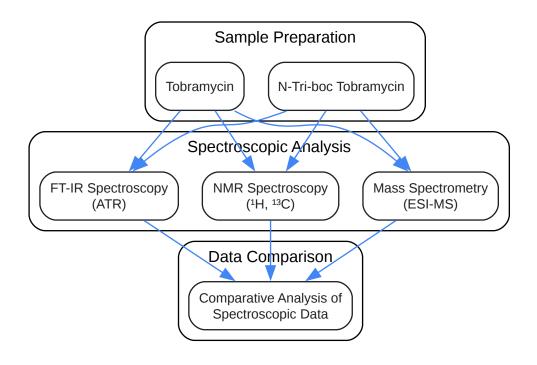
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-FT-IR:
 - Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
 - Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
 - Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
 - Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of tobramycin and **N-Tri-boc Tobramycin**.



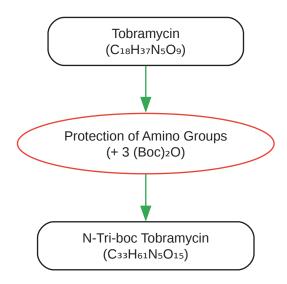


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Caption: Experimental workflow for spectroscopic comparison.

Structural Relationship

The diagram below shows the structural relationship between tobramycin and its N-Tri-boc derivative.



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Caption: Structural relationship between tobramycin and N-Tri-boc Tobramycin.

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